Azido-PEG8-hydrazide-Boc

Description

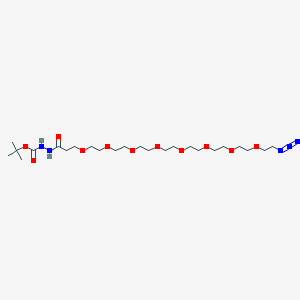

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47N5O11/c1-24(2,3)40-23(31)28-27-22(30)4-6-32-8-10-34-12-14-36-16-18-38-20-21-39-19-17-37-15-13-35-11-9-33-7-5-26-29-25/h4-21H2,1-3H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTLGLUTEJUSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bioorthogonal Ligation Strategies Utilizing Azido Peg8 T Boc Hydrazide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation Research

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its high efficiency, specificity, and reliability in forming stable triazole linkages. rsc.orgmdpi.com The reaction involves the coupling of an azide (B81097), such as the one present on Azido-PEG8-t-Boc-hydrazide, with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov This reaction's robustness has made it a go-to method for conjugating diverse molecular entities, from small molecule probes to large proteins. nih.gov

The CuAAC reaction is renowned for its rapid kinetics, with rates accelerated by up to 10⁷-fold compared to the uncatalyzed thermal reaction. nih.gov It proceeds efficiently under mild, biocompatible conditions, including a wide range of pH values (4-12) and temperatures, and critically, in aqueous solvents. nih.gov This makes it highly suitable for modifying biological molecules in their native environment.

The efficiency in aqueous media, however, can be hampered by the poor solubility of the Cu(I) catalyst and its propensity to oxidize to the inactive Cu(II) state. nih.gov To overcome these challenges and to mitigate copper's potential cytotoxicity, specialized ligands are employed. These ligands chelate the copper ion, enhancing its stability and solubility while often accelerating the reaction rate. beilstein-journals.org

| Component | Function in Aqueous CuAAC | Common Examples |

| Copper Source | Provides the catalytically active Cu(I) species. Often added as Cu(II) and reduced in situ. | Copper(II) sulfate (B86663) (CuSO₄) |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) catalytic state. | Sodium ascorbate |

| Chelating Ligand | Stabilizes the Cu(I) ion, prevents oxidation, enhances solubility, and can accelerate the reaction. | THPTA, TBTA, BTTAA |

| Azide Reagent | Provides the azide functional group for the cycloaddition. | Azido-PEG8-t-Boc-hydrazide |

| Alkyne Reagent | Provides the terminal alkyne functional group for the cycloaddition. | Alkyne-modified proteins, peptides, or probes |

This table summarizes the key components and their roles in a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction performed in an aqueous buffer, relevant for bioconjugation.

The use of such optimized systems allows for high-yield conjugation even with low concentrations of reactants, a necessity when working with precious biological samples. nih.govacs.org

The CuAAC reaction is extensively used to attach a wide array of functional molecules, such as detection probes (e.g., fluorophores), affinity tags (e.g., biotin), and therapeutic agents, to biomolecules. nih.govmdpi.com The strategy often involves incorporating an alkyne-bearing unnatural amino acid into a protein, which then serves as a handle for reaction with an azide-containing linker like Azido-PEG8-t-Boc-hydrazide. nih.gov

For instance, a fluorescent dye equipped with an azide group can be "clicked" onto a protein or peptide that has been functionalized with an alkyne. The PEG8 spacer in Azido-PEG8-t-Boc-hydrazide serves a dual purpose in these applications: it enhances the water solubility of potentially hydrophobic dyes and provides spatial separation between the probe and the biomolecule, which can help preserve the biomolecule's native function and prevent quenching of the fluorophore. mdpi.comnih.gov This methodology has been successfully used to conjugate biotin-azide spacers to enzymes while retaining their activity and to attach multivalent glycopeptide dendrimers to a core structure. mdpi.comnih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Metal-Free Conjugation

To circumvent the cellular toxicity associated with the copper catalyst required for CuAAC, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. rsc.orgacs.org This reaction leverages the high ring strain of a cyclooctyne (B158145) to react with an azide without the need for any metal catalyst. The release of this strain provides the thermodynamic driving force for the reaction, allowing it to proceed rapidly and selectively within living systems. nih.gov Azido-PEG8-t-Boc-hydrazide is a suitable partner for this reaction, reacting with various cyclooctyne-modified molecules. medchemexpress.commedchemexpress.com

The kinetics and efficiency of SPAAC are highly dependent on the structure of the cyclooctyne partner. Significant research has focused on designing cyclooctynes with a balance of high reactivity and stability to enable rapid conjugation without degrading prematurely. Key design considerations include maximizing ring strain and tuning the electronic properties of the alkyne.

Several generations of cyclooctynes have been developed, each with distinct properties:

| Cyclooctyne | Abbreviation | Key Features | Relative Reactivity |

| Dibenzocyclooctyne | DBCO | High ring strain from fused benzene (B151609) rings; widely used. | High |

| Bicyclononyne | BCN | Fused cyclopropane (B1198618) ring provides high strain; less bulky than DBCO. | High |

| Dibenzoazacyclooctyne | DIBAC | High enthalpic energy release; very fast reaction rates. acs.org | Very High |

| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine atoms increase reactivity. researchgate.net | Very High |

This table compares common cyclooctyne reagents used in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The design of these molecules aims to increase ring strain and reactivity for efficient metal-free conjugation.

Initial concerns about the hydrophobicity and cost of these strained rings have been addressed by installing solubilizing groups like PEG and by developing more efficient synthetic routes. nih.gov The choice of cyclooctyne depends on the specific application, balancing the need for rapid kinetics against factors like stability and potential side reactions. nih.gov

The bioorthogonality of SPAAC—its ability to proceed in a biological environment without interfering with native processes—makes it an invaluable tool for in vivo labeling. rsc.org It has been widely implemented for tracking biomolecules, imaging cellular processes, and assembling complex structures within living cells. mdpi.comaxispharm.com

A common strategy involves the metabolic labeling of cells with an azide-modified precursor, such as an azido-sugar. researchgate.net These azido-sugars are incorporated by the cell's own machinery into glycans on the cell surface. Subsequently, a probe molecule functionalized with a cyclooctyne (e.g., DBCO-Cy3) is introduced. The SPAAC reaction occurs on the cell surface, covalently attaching the probe to the glycans and allowing for their visualization and study. mdpi.com This method has been used to investigate glycosylation defects in living cells and to attach antibodies to liposomes for targeted delivery. rsc.orgresearchgate.net The use of linkers like Azido-PEG8-t-Boc-hydrazide in related systems facilitates these applications by ensuring the azide handle is presented in a soluble and accessible manner.

Hydrazone Formation Chemistry in Bioconjugation

The t-Boc-hydrazide moiety of Azido-PEG8-t-Boc-hydrazide provides a second, orthogonal route for bioconjugation. The tert-butoxycarbonyl (Boc) group is a protecting group that can be removed under mild acidic conditions to reveal a reactive hydrazide. creative-biolabs.combroadpharm.com This hydrazide nucleophile readily and specifically reacts with aldehydes or ketones to form a stable hydrazone bond. broadpharm.comaxispharm.com

This reaction is highly efficient and typically performed in aqueous solutions at a slightly acidic pH (pH 5-7) to catalyze the formation of the hydrazone linkage. broadpharm.comnih.gov Aldehyde or ketone groups are not common in native proteins, but they can be readily introduced by the periodate-oxidation of terminal sialic acid residues on glycoproteins, or by enzymatic modification of specific protein tags. axispharm.combroadpharm.com

The resulting hydrazone bond is generally stable under physiological conditions. axispharm.com However, a key feature is that the stability of the hydrazone linkage is pH-sensitive, and it can be designed to be reversible under more acidic conditions, such as those found within the endosomes or lysosomes of a cell. axispharm.comrsc.org This property is particularly valuable in the field of drug delivery, for example in the design of antibody-drug conjugates (ADCs). In such systems, a cytotoxic drug can be attached to a targeting antibody via a hydrazone linker. The conjugate remains stable in the bloodstream (at neutral pH), but upon internalization into a cancer cell, the acidic environment of the lysosome facilitates the cleavage of the hydrazone bond, releasing the drug precisely at its site of action. axispharm.com

Reaction with Aldehyde and Ketone Moieties on Biomolecules

The core of this ligation strategy lies in the reaction between the hydrazide group of Azido-PEG8-t-Boc-hydrazide and carbonyl functionalities (aldehydes and ketones) present on target biomolecules. This reaction, a classic example of hydrazone formation, is a powerful method for bioconjugation.

The process is initiated by the deprotection of the tert-butyloxycarbonyl (t-Boc) group, which unmasks the reactive hydrazide. This free hydrazide then readily reacts with aldehydes and, to a lesser extent, ketones on biomolecules to form a stable hydrazone bond. The polyethylene (B3416737) glycol (PEG8) spacer enhances the aqueous solubility of the molecule, facilitating its use in biological systems.

The reactivity of the hydrazide with carbonyl groups is influenced by the nature of the carbonyl. Aldehydes are generally more reactive than ketones, primarily due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. This differential reactivity can be exploited for selective labeling if both functionalities are present on a biomolecule.

| Functional Group | Reactivity with Hydrazide | Typical pH for Reaction |

| Aldehyde | High | 5-7 |

| Ketone | Lower than aldehydes | Optimized conditions may be required |

Controlled Reactivity via pH Modulation and t-Boc Deprotection

A key advantage of using Azido-PEG8-t-Boc-hydrazide is the ability to control its reactivity through a two-step process: t-Boc deprotection and pH modulation.

The t-Boc group serves as a protecting group for the hydrazide functionality, rendering it inert until its removal. This deprotection is typically achieved under mild acidic conditions. This orthogonal deprotection strategy ensures that the hydrazide does not prematurely react with other components in a complex mixture, allowing for precise temporal control over the ligation reaction.

Once the t-Boc group is removed, the reactivity of the resulting free hydrazide with carbonyl compounds is highly dependent on the pH of the reaction medium. The formation of the hydrazone bond is generally most efficient in a slightly acidic environment, typically between pH 5 and 7. This pH range facilitates the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack by the hydrazide. At neutral or basic pH, the reaction rate can decrease significantly. This pH-dependent reactivity allows for fine-tuning of the conjugation process, enabling researchers to initiate the ligation under optimal conditions for their specific biomolecule and experimental setup.

Key Control Mechanisms:

| Control Factor | Mechanism | Typical Conditions |

| t-Boc Deprotection | Removal of the protecting group to expose the reactive hydrazide. | Mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). |

| pH Modulation | Optimization of the reaction rate for hydrazone formation. | Slightly acidic pH (5-7) for optimal reaction with aldehydes. |

Stability and Reversibility of Hydrazone Linkages in Research Contexts

The stability of the resulting hydrazone linkage is a critical consideration in the design of bioconjugation experiments. Hydrazone bonds are generally stable under physiological conditions, providing a durable connection for many applications, such as the labeling of cell surface glycoproteins or the development of antibody-drug conjugates.

However, a notable feature of the hydrazone bond is its pH-sensitive nature, which can be both an advantage and a limitation depending on the research context. While stable at neutral pH, the hydrazone linkage can be susceptible to hydrolysis under acidic conditions. This characteristic can be exploited in drug delivery systems, where a payload can be released from its carrier in the acidic environment of endosomes or lysosomes.

In other research applications, the reversibility of the hydrazone bond can be utilized for the controlled release or exchange of conjugated molecules. The equilibrium of the hydrazone formation reaction can be shifted towards the reactants by changing the pH or by introducing a competing aldehyde or ketone. This allows for the dynamic assembly and disassembly of biomolecular conjugates, providing a level of control that is not possible with more permanently formed covalent bonds. The stability of the hydrazone bond is generally lower than that of a triazole ring formed via click chemistry, a reaction in which the azide moiety of Azido-PEG8-t-Boc-hydrazide can participate.

Design Principles of Conjugates Incorporating Azido Peg8 T Boc Hydrazide

Orthogonal Reactivity of Azide (B81097) and Hydrazide Functionalities

A significant advantage of Azido-PEG8-t-Boc-hydrazide in bioconjugation is the orthogonal reactivity of its terminal functional groups. nih.gov This means that the azide and the hydrazide moieties can be selectively reacted in consecutive steps without interfering with one another, allowing for precise control over the assembly of the final conjugate.

The azide group is a key component for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govlumiprobe.com This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules. lumiprobe.combroadpharm.com The reaction between an azide and a terminal alkyne forms a stable triazole linkage. organic-chemistry.org The azide group is also small and biologically inert, minimizing any potential disruption to the structure and function of the biomolecule it is attached to. nih.govbroadpharm.com Another important reaction involving azides is the Staudinger ligation, which occurs with phosphine (B1218219) derivatives to form an amide bond. nih.govprecisepeg.com

Conversely, the hydrazide group, after deprotection of the Boc group under mild acidic conditions, readily reacts with carbonyl compounds (aldehydes and ketones) to form a hydrazone linkage. axispharm.commedkoo.comprecisepeg.com This reaction is also highly specific and can be catalyzed by aniline, which can significantly increase the reaction rate under physiological conditions. nih.gov The stability of the resulting hydrazone bond can be influenced by its chemical environment, which can be exploited for applications requiring controlled release. nih.gov

The orthogonality of these two reactions is a cornerstone of the utility of Azido-PEG8-t-Boc-hydrazide. For example, a biomolecule containing a ketone or aldehyde can be first conjugated to the hydrazide end of the linker. Subsequently, a second molecule functionalized with an alkyne can be attached via the azide group using click chemistry. This stepwise approach allows for the creation of well-defined, multifunctional conjugates.

| Functional Group | Reaction Partner | Reaction Type | Resulting Linkage | Key Features |

|---|---|---|---|---|

| Azide | Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole | High efficiency, high specificity, mild conditions. nih.govlumiprobe.com |

| Hydrazide (after Boc deprotection) | Aldehyde/Ketone | Hydrazone Ligation | Hydrazone | Specific, can be pH-sensitive, catalyst-enhanced rates. axispharm.comnih.gov |

Influence of the Polyethylene (B3416737) Glycol (PEG) Spacer on Conjugate Performance

The inclusion of a polyethylene glycol (PEG) spacer is a critical design element in modern bioconjugation, and the discrete eight-unit PEG chain in Azido-PEG8-t-Boc-hydrazide offers several distinct advantages. rsc.orgaxispharm.com

PEG is a hydrophilic polymer that can significantly increase the water solubility of conjugated molecules. axispharm.comnih.gov Many therapeutic agents and fluorescent dyes are hydrophobic, which can lead to aggregation and poor bioavailability in aqueous environments. molecularcloud.org The PEG8 spacer in Azido-PEG8-t-Boc-hydrazide helps to mitigate this by creating a hydration shell around the conjugate, thereby improving its solubility and stability in biological fluids. molecularcloud.orgresearchgate.net This enhanced hydrophilicity is crucial for maintaining the biological activity of the conjugate and preventing non-specific interactions. nih.govresearchgate.net

Considerations for Monodisperse PEG Architectures in Conjugate Design

The term "monodisperse" refers to a PEG chain with a precisely defined length and molecular weight, as is the case with the eight ethylene (B1197577) glycol units in Azido-PEG8-t-Boc-hydrazide. biochempeg.com This is in contrast to traditional polydisperse PEGs, which consist of a mixture of chains with varying lengths. biochempeg.com The use of a monodisperse PEG linker offers several critical advantages in the design and development of sophisticated bioconjugates. biochempeg.compharmafeatures.com

The homogeneity of monodisperse PEGs ensures that the final conjugate population is uniform, with each molecule having the same spacer length. researchgate.net This uniformity simplifies the purification and characterization of the conjugate, leading to a well-defined product with consistent properties. From a therapeutic standpoint, this consistency is highly desirable as it can lead to more predictable pharmacokinetic and pharmacodynamic profiles. molecularcloud.orgbiochempeg.com Polydisperse PEG linkers, on the other hand, can result in a heterogeneous mixture of conjugates, which can complicate analytical characterization and regulatory approval. biochempeg.com

| PEG Architecture | Composition | Advantages | Disadvantages |

|---|---|---|---|

| Monodisperse (e.g., PEG8) | Defined number of ethylene glycol units | Homogeneous product, simplified characterization, predictable pharmacokinetics. pharmafeatures.com | Higher cost of production. researchgate.net |

| Polydisperse | Mixture of PEG chains with varying lengths | Lower cost of production. researchgate.net | Heterogeneous product, complex characterization, variable pharmacokinetics. biochempeg.com |

Design of Targeted and Multifunctional Probes Utilizing Azido-PEG8-t-Boc-hydrazide

The unique heterobifunctional nature of Azido-PEG8-t-Boc-hydrazide makes it an ideal tool for constructing targeted and multifunctional probes for a wide range of applications in research and diagnostics. precisepeg.comaxispharm.comaxispharm.com The orthogonal reactivity of the azide and hydrazide groups allows for the sequential and site-specific attachment of different molecular entities. researchgate.net

For example, a targeting ligand, such as a peptide or a small molecule that binds to a specific cell surface receptor, can be conjugated to one end of the linker. A reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, can then be attached to the other end. This creates a probe that can specifically label and detect target cells or proteins.

Furthermore, the modular nature of this linker allows for the creation of more complex, multifunctional constructs. For instance, one could envision a probe where the hydrazide is used to attach to a targeting antibody, and the azide is used to attach a therapeutic payload or an imaging agent. axispharm.com This flexibility in design is invaluable for developing next-generation diagnostics and therapeutics. The ability to combine different functionalities onto a single molecular scaffold opens up possibilities for creating probes with enhanced specificity, sensitivity, and therapeutic efficacy. nih.govnih.gov

Advanced Research Applications in Chemical Biology and Biotechnology

Development of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins. precisepeg.com These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. biochempeg.comsoton.ac.uk This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

Linker Role in PROTAC Design and Efficacy Studies

Azido-PEG8-t-Boc-hydrazide serves as a precursor for PEG-based linkers, which are the most common type used in PROTAC design, featuring in over half of the reported molecules. biochempeg.com The PEG8 spacer offers several advantages:

Solubility and Permeability : The hydrophilic nature of the ethylene (B1197577) glycol units enhances the aqueous solubility of the PROTAC molecule, which can be a challenge for these relatively large structures. precisepeg.combiochempeg.com This improved solubility can positively impact cell permeability and oral absorption. biochempeg.com

Optimal Length and Flexibility : The eight-unit PEG chain provides a flexible scaffold of a defined length. This is crucial as the distance and relative orientation between the POI and E3 ligase must be optimized for effective ternary complex formation. nih.gov Researchers can systematically vary the length of the PEG chain to find the optimal degradation efficiency. biochempeg.com

Synthetic Versatility : The azide (B81097) and protected hydrazide terminals of the parent molecule allow for modular and efficient assembly of PROTAC libraries. medchemexpress.com The azide group can be readily coupled to an alkyne-functionalized ligand via copper-catalyzed or strain-promoted "click chemistry," while the hydrazide, after deprotection, can react with a carbonyl group on the other ligand. medchemexpress.combroadpharm.com This facilitates the rapid synthesis of diverse PROTACs for screening and optimization. nih.gov

| Linker Type | Key Characteristics | Impact on PROTAC Performance | Reference |

|---|---|---|---|

| PEG-Based Linkers | Hydrophilic, flexible, defined lengths available. | Improves aqueous solubility and cell permeability. Allows for systematic optimization of linker length for efficient ternary complex formation. | precisepeg.combiochempeg.com |

| Alkyl-Based Linkers | Hydrophobic, synthetically accessible, chemically stable. | Often limits aqueous solubility and cellular uptake. Can be synthetically modified to tune polarity and rigidity. | precisepeg.comnih.gov |

| Rigid Linkers (e.g., heterocycles) | Constrained conformation, metabolically stable. | Can pre-organize the molecule into an active conformation, potentially enhancing selectivity and stability of the ternary complex. | precisepeg.comnih.gov |

Strategies for Antibody-Drug Conjugate (ADC) Research

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic drug. acs.orgnih.gov This approach allows for the selective delivery of the cytotoxic payload to cancer cells that overexpress a specific target antigen, thereby minimizing damage to healthy tissues and reducing systemic toxicity. nih.gov An ADC is composed of three main parts: the antibody, the payload, and the linker that connects them.

Hydrophilic PEG linkers derived from precursors like Azido-PEG8-t-Boc-hydrazide offer significant benefits:

Improved Pharmacokinetics : PEG linkers can lead to dramatically improved pharmacokinetic profiles, including prolonged half-life and increased plasma concentration. adcreview.com

Reduced Aggregation : The water-solubility imparted by the PEG chain helps prevent the aggregation of ADCs during conjugation and in storage, which is a common issue with hydrophobic payloads. adcreview.comnih.govresearchgate.net

Higher DAR : PEG linkers enable the conjugation of more drug molecules per antibody (a higher DAR) without causing aggregation or loss of affinity, which can enhance the potency of the ADC. adcreview.com

Site-Specific Conjugation Methodologies for ADC Development

Early ADCs were often created by conjugating drugs to naturally occurring amino acids on the antibody, such as lysines or cysteines, resulting in a heterogeneous mixture of molecules with varying DARs and conjugation sites. nih.gov This heterogeneity can lead to inconsistent performance and a narrow therapeutic window. Modern ADC research focuses on site-specific conjugation to produce homogeneous ADCs with a precisely controlled DAR and defined attachment points, leading to improved pharmacokinetics and efficacy. nih.gov

Azido-PEG8-t-Boc-hydrazide is well-suited for advanced, site-specific conjugation strategies. The azide functionality is a key component for bio-orthogonal "click chemistry" reactions.

Azide-Alkyne Cycloaddition : This method involves introducing a non-canonical amino acid bearing an alkyne group into the antibody's structure at a specific site using genetic engineering techniques. acs.org A linker-payload construct prepared from Azido-PEG8-t-Boc-hydrazide can then be "clicked" onto the alkyne-modified antibody with high efficiency and specificity. mdpi.com This reaction is bio-orthogonal, meaning it does not interfere with native biological processes. nih.gov

Hydrazone Ligation : After deprotection of the Boc group to reveal the reactive hydrazide, the linker can be conjugated to an antibody that has been engineered to contain a specific aldehyde or ketone group. broadpharm.com This reaction forms a hydrazone bond, which can be designed to be stable or cleavable under specific conditions, such as the acidic environment of a lysosome. precisepeg.com

| Conjugation Method | Description | Relevance of Azido-PEG8-t-Boc-hydrazide | Reference |

|---|---|---|---|

| Stochastic (e.g., Lysine/Cysteine) | Conjugation to native amino acids, resulting in a heterogeneous mixture of ADCs. | Can be used, but does not leverage the full potential for site-specificity. | nih.gov |

| Site-Specific (Engineered Cysteine) | Introduction of a cysteine residue at a specific site for controlled conjugation. | The azide/hydrazide functionalities are not typically used for direct cysteine conjugation. | nih.gov |

| Site-Specific (Unnatural Amino Acids) | Incorporation of an amino acid with a bio-orthogonal handle (e.g., an alkyne) into the antibody. | The azide group readily and specifically reacts with the alkyne via click chemistry for highly controlled conjugation. | acs.orgmdpi.com |

| Site-Specific (Enzymatic) | Enzymes are used to modify the antibody at a specific sequence, introducing a reactive handle. | The revealed hydrazide can react with an aldehyde handle introduced enzymatically. | mit.edu |

Engineering of Molecular Imaging Probes and Biosensors

Molecular imaging probes and biosensors are essential tools for visualizing and quantifying biological processes in living systems at the molecular and cellular levels. nih.gov These agents are designed to have high sensitivity and specificity for their biological targets. The development of robust and effective probes often involves the modular assembly of a targeting moiety, a signaling component (e.g., a fluorophore or radiotracer), and a linker. nih.gov

Azido-PEG8-t-Boc-hydrazide provides an ideal scaffold for constructing these sophisticated molecular tools.

The PEG8 spacer enhances the biocompatibility and water solubility of the probe, which is critical for in vivo applications. It also helps to minimize non-specific binding and can improve the pharmacokinetic properties of the imaging agent.

The azide group allows for the efficient attachment of a signaling molecule using click chemistry. For example, an alkyne-modified fluorescent dye, PET tracer, or MRI contrast agent can be attached to the linker with high specificity.

The Boc-protected hydrazide provides a handle for conjugation to a targeting molecule. After deprotection, the hydrazide can be reacted with an aldehyde or ketone on a protein, peptide, or other biomolecule that directs the probe to its target. precisepeg.com This is particularly useful for labeling glycoproteins via their oxidized carbohydrate portions. nih.govprecisepeg.com

This modular approach allows researchers to mix and match targeting and signaling components to create a wide array of imaging agents and biosensors tailored for specific biological questions. For instance, a biosensor might be constructed where the PEG linker connects a targeting antibody to an enzyme that generates a detectable signal upon binding its target. mdpi.com

Chemical Modification of Peptides and Proteins

The covalent modification of peptides and proteins is a fundamental strategy in chemical biology to study their function, track their location, and impart new properties. mdpi.com PEGylation, the attachment of PEG chains to a protein, is a widely used technique to improve the therapeutic properties of protein drugs by increasing their half-life, solubility, and stability, while reducing their immunogenicity. ucl.ac.uk

Site-Selective Labeling and Functionalization Approaches

Achieving site-selective modification is paramount to preserve the protein's structure and function. ucl.ac.ukcoledeforest.com Attaching molecules to random locations on a protein can disrupt its activity. Azido-PEG8-t-Boc-hydrazide, with its two distinct reactive ends, facilitates precise, site-selective functionalization.

N-Terminal Modification : One common strategy targets the unique reactivity of the N-terminal α-amino group. Under slightly acidic conditions, this group can be selectively reacted with aldehydes. nih.gov A protein can be modified with an aldehyde-containing reagent, and then a linker derived from Azido-PEG8-t-Boc-hydrazide (with its hydrazide end deprotected) can be attached to form a stable hydrazone linkage. The terminal azide is then available for subsequent "clicking" on of another molecule, such as a drug or imaging agent. coledeforest.com

Glycoprotein Modification : The hydrazide moiety is particularly useful for labeling glycoproteins. The carbohydrate side chains of these proteins can be gently oxidized to generate aldehyde groups, which then serve as specific reaction sites for hydrazide-containing linkers, leaving the protein backbone untouched. precisepeg.com

Bio-orthogonal Labeling : A protein can be engineered to incorporate an unnatural amino acid with an alkyne or a ketone group at a specific site. nih.govnih.gov The azide group of the linker can then be used for click chemistry with the alkyne, or the deprotected hydrazide can react with the ketone. This allows for the site-specific attachment of the PEG8 linker, which can then be used to conjugate other molecules or simply to confer the benefits of PEGylation. researchgate.net

These site-selective strategies enable the creation of well-defined, homogeneous protein conjugates for a wide range of applications in research and medicine. scispace.com

Surface Functionalization of Nanoparticles and Biomaterials

The compound Azido-PEG8-t-Boc-hydrazide is a heterobifunctional linker molecule integral to the advanced surface functionalization of nanoparticles and biomaterials. Its unique architecture, featuring a terminal azide group, a flexible eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected hydrazide, allows for a sequential and controlled conjugation strategy. This makes it a valuable tool for researchers aiming to impart specific biological activities, enhance biocompatibility, or improve the physicochemical properties of various substrates.

The hydrophilic PEG spacer plays a crucial role in increasing the solubility of the modified material in aqueous media and reducing non-specific protein adsorption, a phenomenon often referred to as creating "stealth" surfaces that can evade the immune system. The true utility of the linker, however, lies in its reactive termini.

The azide group is primed for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility, allowing for the covalent attachment of the linker to surfaces or molecules that have been pre-functionalized with an alkyne group. For instance, a biomaterial surface can be modified to bear alkyne groups, to which Azido-PEG8-t-Boc-hydrazide can be "clicked" on, coating the surface with a layer of PEG chains.

Following this initial attachment, the other end of the linker—the Boc-hydrazide—remains protected and inert. The Boc protecting group is stable under the conditions of click chemistry but can be readily removed under mild acidic conditions. nih.gov This deprotection step exposes the free hydrazide group. Hydrazides are highly reactive towards carbonyl compounds (aldehydes and ketones), forming stable hydrazone bonds. This second reaction allows for the specific immobilization of a wide array of molecules, such as peptides, proteins, or small molecule ligands that contain or can be modified to contain an aldehyde or ketone.

A prime example of this methodology is in the functionalization of gold nanoparticles (AuNPs). alfa-chemistry.com Researchers have developed highly stable, azide-terminal PEGylated N-heterocyclic carbene (NHC) functionalized AuNPs. alfa-chemistry.com These azide-functionalized nanoparticles can then be conjugated with other molecules using click chemistry. While this example uses the azide for the final conjugation step, a linker like Azido-PEG8-t-Boc-hydrazide could be used in a reverse strategy: first attaching the linker to a surface via the hydrazide (after deprotection) and then using the azide to click on alkyne-modified nanoparticles. This dual-functionality provides a versatile platform for creating complex, multifunctional nanomaterials and biomaterials for applications in diagnostics, targeted drug delivery, and regenerative medicine. semanticscholar.org

Table 1: Functional Groups of Azido-PEG8-t-Boc-hydrazide and Their Roles in Surface Functionalization

| Functional Group | Reactive Partner | Reaction Type | Purpose in Surface Functionalization |

|---|---|---|---|

| Azide (-N₃) | Alkyne, BCN, DBCO | Click Chemistry (e.g., CuAAC, SPAAC) | Covalent attachment of the linker to an alkyne-modified surface or nanoparticle. nih.gov |

| Boc-Protected Hydrazide | Aldehyde, Ketone | Hydrazone Formation (post-deprotection) | Covalent attachment of a carbonyl-containing biomolecule after initial surface conjugation. genelink.com |

| PEG8 Spacer | - | - | Increases hydrophilicity, improves biocompatibility, and reduces non-specific binding. genelink.com |

Applications in Oligonucleotide and Nucleic Acid Research

In the field of oligonucleotide and nucleic acid research, chemical modification is key to enhancing therapeutic potential, improving diagnostic utility, and enabling advanced biological studies. nih.gov Azido-PEG8-t-Boc-hydrazide serves as a versatile linker for creating sophisticated oligonucleotide conjugates, leveraging its two distinct reactive handles for precise, site-specific modifications.

The primary application involves PEGylation, the process of attaching PEG chains to a molecule. PEGylation of oligonucleotides has been shown to improve their pharmacokinetic properties, increase stability against nuclease degradation, and reduce immunogenicity. nih.gov The azide terminus of Azido-PEG8-t-Boc-hydrazide is perfectly suited for this purpose. Oligonucleotides can be synthesized with a terminal or internal alkyne modification. Using the principles of click chemistry, the azide group on the linker reacts with the alkyne-modified oligonucleotide to form a stable triazole linkage. biomers.net This reaction is highly efficient and bioorthogonal, meaning it does not interfere with the native functional groups found in nucleic acids. alfa-chemistry.comnih.gov This step effectively conjugates the PEG8-t-Boc-hydrazide moiety to the oligonucleotide.

Once the oligonucleotide is PEGylated with the linker, the protected hydrazide group becomes available for further functionalization. After removing the Boc protecting group with a mild acid, the newly exposed hydrazide can be used to attach other molecules of interest. nih.gov Hydrazide-modified oligonucleotides readily react with molecules containing aldehydes or ketones to form a stable hydrazone bond. nih.govnih.gov This conjugation chemistry is particularly useful because it is chemoselective and can be performed under gentle, aqueous conditions suitable for sensitive biomolecules. nih.gov

This dual-conjugation strategy enabled by Azido-PEG8-t-Boc-hydrazide allows for the construction of complex bioconjugates. For example, an alkyne-modified therapeutic oligonucleotide (like an antisense oligo or siRNA) could first be "clicked" to the linker. Subsequently, a targeting ligand (such as a peptide or antibody fragment) modified with an aldehyde could be attached via the deprotected hydrazide. The resulting conjugate would benefit from the improved pharmacokinetics of PEGylation while also being actively targeted to specific cells or tissues, potentially increasing therapeutic efficacy and reducing off-target effects.

Table 2: Step-wise Conjugation Strategy for Oligonucleotides Using Azido-PEG8-t-Boc-hydrazide

| Step | Oligonucleotide Modification | Linker Functional Group Used | Reaction | Outcome |

|---|---|---|---|---|

| 1. Primary Conjugation (PEGylation) | Synthesis with an alkyne group. | Azide (-N₃) | Click Chemistry | Covalent attachment of the Azido-PEG8-t-Boc-hydrazide linker to the oligonucleotide. |

| 2. Deprotection | - | Boc-Protected Hydrazide | Mild Acid Treatment | Exposure of the terminal hydrazide group. |

| 3. Secondary Conjugation | - | Free Hydrazide (-NHNH₂) | Hydrazone Formation | Attachment of an aldehyde- or ketone-modified molecule (e.g., targeting ligand, reporter dye). nih.gov |

Future Perspectives and Challenges in Multifunctional Linker Chemistry

Development of Novel Orthogonal Ligation Chemistries

The power of a multifunctional linker like Azido-PEG8-t-Boc-hydrazide lies in its two distinct reactive handles—the azide (B81097) and the hydrazide—which can be addressed independently. This concept of orthogonality is central to the stepwise construction of complex molecules. nih.gov However, the ambition to build increasingly sophisticated architectures, such as multi-payload antibody-drug conjugates (ADCs) or precisely organized multi-enzyme systems, necessitates an expansion of the bioorthogonal toolkit. eurjchem.comchimia.ch

The future requires a suite of ligation reactions that are not only orthogonal to each other but also proceed with high efficiency and selectivity in complex biological environments. nih.gov Researchers are actively pursuing chemistries that go beyond the well-established azide-alkyne cycloadditions and hydrazone formations. eurjchem.comacs.org Innovations focus on developing reactions with faster kinetics, improved stability, and responsiveness to specific biological triggers. researchgate.net For instance, the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes offers exceptionally fast reaction rates, enabling real-time imaging applications. eurjchem.com Other emerging strategies include photochemical ligations, which offer spatiotemporal control, and enzyme-mediated conjugations that provide exquisite specificity. chimia.chnih.gov The development of triple orthogonal ligation methods is a significant frontier, allowing for the sequential and controlled assembly of three different components onto a single scaffold. researchgate.net

| Ligation Chemistry | Reactive Partners | Key Advantages | Potential Applications |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | Copper-free, highly bioorthogonal, good kinetics. eurjchem.comresearchgate.net | Live-cell imaging, protein labeling, ADC synthesis. nih.gov |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene/Alkyne (e.g., TCO) | Extremely fast kinetics, fluorogenic potential. eurjchem.comchimia.ch | Real-time in vivo imaging, rapid bioconjugation. |

| Hydrazone/Oxime Ligation | Hydrazide/Aminooxy + Aldehyde/Ketone | pH-sensitive bond (reversible), good selectivity. nih.govnih.gov | pH-triggered drug release, reversible protein modification. nih.gov |

| Staudinger Ligation | Azide + Phosphine (B1218219) | Traceless ligation (no residual linker atoms). eurjchem.comresearchgate.net | Synthesis of native peptides and proteins. |

| Photochemical Ligation | Photo-caged reactants (e.g., tetrazoles) | Spatiotemporal control using light. chimia.ch | Precisely timed activation of probes or drugs in specific tissues. |

Advanced Automation in Conjugate Synthesis

The synthesis of bioconjugates using linkers like Azido-PEG8-t-Boc-hydrazide is often a multi-step process requiring careful purification and characterization at each stage. As the complexity of target molecules increases, manual synthesis becomes a significant bottleneck, limiting throughput and potentially introducing variability. drugtargetreview.com The future of conjugate synthesis lies in advanced automation, which promises to enhance efficiency, reproducibility, and the scale of production. oxfordglobal.comnih.gov

Automated platforms are being developed to streamline the entire workflow, from the synthesis of building blocks to the final conjugation and purification steps. drugtargetreview.com Technologies such as flow chemistry and microfluidics are particularly promising. researchgate.netacs.org Continuous flow reactors can overcome some of the limitations of traditional batch synthesis, offering precise control over reaction conditions, reducing reaction times, and enabling the synthesis of highly consistent products. acs.org This is especially critical in the manufacturing of therapeutics like ADCs, where homogeneity of the final product is a key quality attribute. researchgate.net

Furthermore, the integration of artificial intelligence (AI) and machine learning with robotic systems is set to revolutionize the field. drugtargetreview.comoxfordglobal.com These systems can predict optimal reaction conditions, propose novel synthesis routes, and operate continuously with minimal human intervention, thereby accelerating the design-make-test-analyze cycle for developing new bioconjugates. oxfordglobal.comdanaher.com This will allow researchers to more rapidly explore vast chemical spaces and optimize the properties of linkers and conjugates for specific applications. nih.gov

Expansion into Next-Generation Chemical Biology Tools

Multifunctional linkers are evolving from simple connecting elements into sophisticated tools that actively modulate biological processes. symeres.com The properties of the linker itself—its length, rigidity, polarity, and cleavability—are now recognized as critical design parameters that influence the function of the final conjugate. nih.govprecisepeg.com This paradigm shift is driving the expansion of linker chemistry into a new generation of chemical biology tools.

A prominent example is the development of proteolysis-targeting chimeras (PROTACs). precisepeg.com These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. biochempeg.com The linker is not merely a spacer; its composition and length are crucial for inducing the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein. nih.gov PEG-based linkers, similar to the PEG8 chain in Azido-PEG8-t-Boc-hydrazide, are frequently used in PROTAC design to improve solubility and pharmacokinetic properties. biochempeg.com

Other advanced applications include:

Molecular Glues: These are smaller molecules that induce proximity between two proteins that would not normally interact, often leading to a change in the target protein's function. harvard.edu

Proximity-Labeling Probes: Bifunctional molecules that bring a labeling enzyme close to proteins of interest, allowing for the identification of interaction partners within living cells. nih.gov

Cleavable Linkers: Linkers designed to be cleaved by specific stimuli (e.g., pH, enzymes, light) are essential for creating "smart" drug delivery systems that release their payload only at the target site. nih.govsymeres.comrsc.org

The future will see the development of "smart" or "functional" linkers with even more advanced capabilities, such as the ability to report on their environment or to participate directly in a biological signaling cascade. arxiv.org This evolution transforms the linker from a passive structural component into an active participant in the designed function of the molecule.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Azido-PEG8-t-Boc-hydrazide, and how should data interpretation be approached?

- Methodology :

- Use Nuclear Magnetic Resonance (NMR) to confirm structural integrity, focusing on peaks for the Boc-protected hydrazide (δ 1.2–1.4 ppm for tert-butyl groups) and azide protons (δ 3.2–3.5 ppm).

- Mass Spectrometry (MS) (ESI or MALDI-TOF) should verify molecular weight, with expected [M+H]⁺ or [M+Na]⁺ peaks.

- High-Performance Liquid Chromatography (HPLC) (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological applications).

- Data Interpretation : Cross-reference spectral data with synthetic intermediates (e.g., Boc-deprotection byproducts) and literature benchmarks .

Q. What safety protocols are critical when handling Azido-PEG8-t-Boc-hydrazide in laboratory settings?

- Safety Measures :

- GHS Compliance : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335: respiratory irritation risk) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), decontaminate with ethanol, and dispose as hazardous waste .

- Storage : Store in airtight containers at -20°C, away from reducing agents to prevent azide degradation.

Q. How can researchers ensure reproducibility in synthesizing Azido-PEG8-t-Boc-hydrazide across laboratories?

- Best Practices :

- Document exact molar ratios (e.g., PEG8 spacer coupling steps), reaction temperatures (±2°C tolerance), and purification gradients.

- Provide raw spectral data (NMR, MS) in supplementary materials and adhere to IUPAC nomenclature for reproducibility audits .

- Share detailed synthetic protocols via open-access repositories (e.g., Zenodo) to enable replication.

Advanced Research Questions

Q. How can reaction conditions be optimized for conjugating Azido-PEG8-t-Boc-hydrazide with biomolecules via click chemistry?

- Experimental Design :

- Variables : Test pH (6.5–8.5), temperature (25–37°C), and catalyst concentrations (Cu(I) vs. strain-promoted azide-alkyne cycloaddition).

- Analytical Validation : Use SDS-PAGE or SEC-HPLC to monitor conjugation efficiency and byproduct formation.

- Framework : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize conditions balancing yield and biocompatibility .

Q. What strategies resolve discrepancies in characterization data (e.g., unexpected NMR shifts or MS adducts)?

- Troubleshooting Workflow :

- Contamination Check : Re-run reactions under inert atmospheres to exclude oxidation byproducts.

- Isotopic Pattern Analysis : Use high-resolution MS to distinguish between sodium/potassium adducts and structural isomers.

- Collaborative Validation : Cross-validate data with independent labs or computational tools (e.g., ChemDraw NMR prediction) .

Q. How should researchers design experiments to investigate the stability of Azido-PEG8-t-Boc-hydrazide under physiological conditions?

- Methodological Framework :

- Stress Testing : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation kinetics via HPLC at 0, 24, 48, and 72 hours.

- Hypothesis-Driven Design : Formulate hypotheses (e.g., "Hydrazide hydrolysis dominates degradation") and test with controlled variables (e.g., pH, enzyme presence).

- Statistical Tools : Use ANOVA or nonlinear regression to model degradation pathways .

Tables for Critical Data Interpretation

| Common Impurities | Source | Removal Method |

|---|---|---|

| Boc-deprotected hydrazide | Incomplete protection step | Silica gel chromatography (EtOAc/hexane) |

| PEG8 oligomers | Spacer coupling side reactions | Dialysis (3.5 kDa MWCO) |

| Azide dimerization byproducts | Light exposure | Amber glassware, low-temperature storage |

| Optimal Click Chemistry Conditions | Parameter | Recommended Range |

|---|---|---|

| pH | 7.0–7.5 | |

| Temperature | 25°C | |

| Cu(I) concentration | 1–2 mM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.